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Compound of Interest

Compound Name:
Ethyl 6-hydroxypyrimidine-4-

carboxylate

Cat. No.: B1437708 Get Quote

An In-depth Technical Guide to Ethyl 6-hydroxypyrimidine-4-carboxylate

Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 6-hydroxypyrimidine-4-
carboxylate, a heterocyclic compound of significant interest in modern chemistry. Designed for

researchers, scientists, and professionals in drug development, this document delves into the

compound's structural nuances, synthesis, spectroscopic characterization, and its role as a

versatile building block in the creation of bioactive molecules.

Introduction: The Significance of a Privileged
Scaffold
Ethyl 6-hydroxypyrimidine-4-carboxylate (CAS No. 223788-14-5) is a derivative of

pyrimidine, a core heterocyclic motif found in the nucleobases of DNA and RNA.[1] This

inherent biocompatibility makes the pyrimidine scaffold an elite and privileged structure in drug

discovery.[1] The specific substitution pattern of this compound, featuring a hydroxyl group at

the 6-position and an ethyl ester at the 4-position, provides a unique combination of reactivity

and functionality.[2] These features make it a valuable intermediate for synthesizing more

complex molecules with potential therapeutic applications, including antimicrobial, anti-

inflammatory, and anticancer agents.[2][3] Its utility also extends to agricultural chemistry,

where it serves as a precursor for novel agrochemicals.[3]
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Physicochemical Properties and Structural
Characteristics
The fundamental properties of Ethyl 6-hydroxypyrimidine-4-carboxylate are summarized

below. These data are critical for its handling, storage, and application in synthetic chemistry.

Property Value Source(s)

CAS Number 223788-14-5 [2][3]

Molecular Formula C₇H₈N₂O₃ [2][3]

Molecular Weight 168.15 g/mol [2]

IUPAC Name

ethyl 6-oxo-1,6-

dihydropyrimidine-4-

carboxylate

[2][3]

Appearance Tan powder [3]

Solubility
Soluble in polar protic solvents

like methanol and ethanol.[2]
[2]

Storage Store at 0-8°C [3]

The Critical Role of Tautomerism
A key structural feature of this molecule is its existence in a tautomeric equilibrium between the

hydroxyl form (6-hydroxy) and the more stable keto or "oxo" form (6-oxo-1,6-dihydro). The

IUPAC name, ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate, reflects the predominance of

the keto tautomer.[2][3] This equilibrium is fundamental to its reactivity and spectroscopic

signature, as the presence of an amide-like N-H proton and a conjugated ketone system in the

oxo form dictates its chemical behavior.

Caption: Keto-enol tautomerism of the pyrimidine core.

Synthesis Pathway: A Mechanistic Approach
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The synthesis of pyrimidine derivatives is a well-established field. A common and effective

method for preparing Ethyl 6-hydroxypyrimidine-4-carboxylate involves a cyclocondensation

reaction. This approach builds the heterocyclic ring from acyclic precursors.

The process typically involves the condensation of a β-ketoester, such as diethyl malonate or a

related derivative, with a compound containing an N-C-N fragment, like formamidine. The

choice of a base is critical; it serves to deprotonate the active methylene group of the β-

ketoester, generating a nucleophilic enolate that initiates the reaction cascade.
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Reactants

Diethyl Malonate + Formamidine Acetate

Step 1: Enolate Formation
(Deprotonation of Diethyl Malonate)

 Add Base 

Base (e.g., Sodium Ethoxide in Ethanol)

Step 2: Nucleophilic Attack
(Enolate attacks Formamidine)

 Reaction 

Step 3: Cyclization & Dehydration
(Intramolecular condensation to form the ring)

 Heating 

Step 4: Acidification & Isolation
(Protonation and precipitation of the product)

 Work-up 

Final Product:
Ethyl 6-hydroxypyrimidine-4-carboxylate

Click to download full resolution via product page

Caption: Generalized workflow for pyrimidine synthesis.

Detailed Experimental Protocol
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This protocol is a representative example based on established pyrimidine synthesis

methodologies and should be adapted and optimized based on laboratory conditions.

Reaction Setup: To a solution of absolute ethanol (250 mL) in a three-necked round-bottom

flask equipped with a reflux condenser and a dropping funnel, add sodium metal (1.0 eq) in

small portions under an inert atmosphere (N₂ or Ar). Allow the sodium to react completely to

form sodium ethoxide.

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add diethyl

malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure

complete formation of the diethyl malonate enolate. Subsequently, add formamidine acetate

(1.05 eq) to the reaction mixture.

Cyclocondensation: Heat the reaction mixture to reflux (approx. 78°C) and maintain this

temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature

and remove the ethanol under reduced pressure. Dissolve the resulting residue in water (150

mL).

Acidification: Cool the aqueous solution in an ice bath and acidify it slowly by adding

concentrated hydrochloric acid (HCl) dropwise until the pH reaches approximately 1-2. A

precipitate will form.[4]

Purification: Stir the mixture in the ice bath for 1 hour to ensure complete precipitation.[4]

Collect the solid product by vacuum filtration, wash it with cold water and then with a small

amount of cold ether to remove impurities.[4]

Drying: Dry the resulting tan solid in a vacuum oven at 40-50°C to yield the final product,

Ethyl 6-hydroxypyrimidine-4-carboxylate.

Structural Elucidation via Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the structure of the synthesized compound.

The data below are predicted values based on the predominant 6-oxo tautomer and analysis of

closely related pyrimidine derivatives.[2][5][6]
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Caption: Structure for ¹H NMR spectral assignment.
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Technique Predicted Data Rationale & Interpretation

¹H NMR

δ ~1.3 ppm (t, 3H, H-c): Triplet

for the methyl protons, split by

the adjacent methylene group.

δ ~4.3 ppm (q, 2H, H-b):

Quartet for the methylene

protons, split by the adjacent

methyl group. δ ~7.0 ppm (s,

1H, H-5): Singlet for the proton

at the 5-position on the

pyrimidine ring. δ ~8.3 ppm (s,

1H, H-2): Singlet for the proton

at the 2-position. δ ~12.5 ppm

(br s, 1H, H-a): Broad singlet

for the N-H proton,

characteristic of the oxo-

pyrimidine form.

The chemical shifts are typical

for protons in these

environments. The ethyl ester

pattern (triplet and quartet) is

highly characteristic.[2] The

ring protons appear in the

aromatic/vinylic region.[2]

¹³C NMR

δ ~14 ppm (CH₃): Ethyl methyl

carbon. δ ~62 ppm (CH₂):

Ethyl methylene carbon. δ

~110-165 ppm (Ring Carbons):

Multiple peaks for the four

distinct carbons in the

pyrimidine ring. δ ~165 ppm

(Ester C=O): Carbonyl carbon

of the ethyl ester. δ ~170 ppm

(Ring C=O): Carbonyl carbon

at the 6-position of the ring.

The predicted shifts align with

standard values for ester and

amide/ketone carbonyls, as

well as sp²-hybridized carbons

in a heterocyclic ring.[2]

IR (cm⁻¹) ~3100-3400 (broad): N-H

stretching vibration from the

pyrimidine ring. A broad O-H

stretch may also be present

due to the enol tautomer.[2]

~2980 (medium): C-H

stretching from the ethyl group.

~1700-1750 (strong, sharp):

Each peak corresponds to the

vibrational frequency of a

specific functional group,

providing a clear fingerprint of

the molecule's structure.
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C=O stretching from the ester

group.[2] ~1650-1680 (strong):

C=O stretching from the ring

amide/ketone. ~1400-1600

(multiple bands): C=C and

C=N stretching vibrations

within the aromatic ring.[2]

Mass Spec.

Molecular Ion [M]⁺: m/z 168.[2]

Key Fragments: Loss of the

ethoxy group (-OC₂H₅, m/z

123) or the entire ester

functionality. A peak at m/z 140

may correspond to the loss of

ethylene (C₂H₄) via McLafferty

rearrangement or loss of CO.

[2]

Mass spectrometry confirms

the molecular weight and

provides structural clues

through predictable

fragmentation patterns,

primarily involving the labile

ethyl ester group.[2]

Applications in Research and Development
Ethyl 6-hydroxypyrimidine-4-carboxylate is not typically an end-product but rather a crucial

starting material or intermediate. Its bifunctional nature allows for diverse chemical

modifications.[2]

Medicinal Chemistry: It serves as a key building block for synthesizing more complex

heterocyclic compounds.[2] The pyrimidine core is central to many FDA-approved drugs. By

modifying the ester and the pyrimidine ring, chemists can develop libraries of compounds to

screen for biological activity. Research has shown that derivatives exhibit a wide range of

pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer

properties.[2][3]

Enzyme Inhibition: Due to its structural similarity to natural nucleobases, this compound and

its derivatives are investigated as potential inhibitors of enzymes involved in nucleic acid

synthesis or metabolism, which is a key strategy for developing antiviral and anticancer

agents.[2][7]
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Agricultural Chemistry: The compound is used in the synthesis of novel herbicides and

fungicides.[3] Its structure allows for the development of agents that can selectively inhibit

biological pathways in pests and weeds, contributing to crop protection.[3]

Biochemical Research: It is employed as a molecular probe to study and understand

complex biological systems and metabolic pathways, aiding in target identification and

validation in the early stages of drug discovery.[3]

Conclusion
Ethyl 6-hydroxypyrimidine-4-carboxylate is a compound of significant scientific and

commercial interest, underpinned by its versatile chemical structure. The interplay of its keto-

enol tautomerism, the reactivity of its functional groups, and its role as a privileged scaffold

make it an indispensable tool for chemists. A thorough understanding of its synthesis,

properties, and spectroscopic characterization, as detailed in this guide, is paramount for

unlocking its full potential in the development of next-generation pharmaceuticals and

agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Chemical structure of Ethyl 6-hydroxypyrimidine-4-
carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1437708#chemical-structure-of-ethyl-6-
hydroxypyrimidine-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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